Malonylginsenoside Rb1

Description

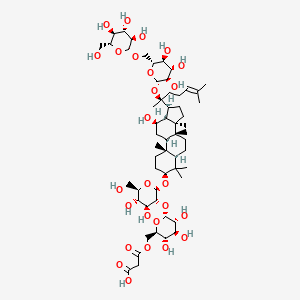

Structure

2D Structure

Properties

CAS No. |

88140-34-5 |

|---|---|

Molecular Formula |

C57H94O26 |

Molecular Weight |

1195.3 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H94O26/c1-24(2)10-9-14-57(8,83-51-47(74)43(70)40(67)30(80-51)23-76-49-45(72)41(68)37(64)27(20-58)77-49)25-11-16-56(7)36(25)26(60)18-32-54(5)15-13-33(53(3,4)31(54)12-17-55(32,56)6)81-52-48(44(71)38(65)28(21-59)78-52)82-50-46(73)42(69)39(66)29(79-50)22-75-35(63)19-34(61)62/h10,25-33,36-52,58-60,64-74H,9,11-23H2,1-8H3,(H,61,62)/t25-,26+,27+,28+,29+,30+,31-,32+,33-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50+,51-,52-,54-,55+,56+,57-/m0/s1 |

InChI Key |

NTYAVUNEPXGZQJ-LUSMHSHMSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution in Panax Species

Distribution Across Panax Species

Malonylginsenoside Rb1 is a characteristic compound in several major Panax species, including Panax ginseng (Asian ginseng), Panax quinquefolius (American ginseng), and to a lesser extent, Panax japonicus (Japanese ginseng). Research indicates that the content of this compound can vary significantly among these species.

In fresh and white ginseng, malonylated ginsenosides (B1230088), including this compound, are considered major components. For instance, the content of this compound in the roots of P. ginseng can be up to 10 mg/g, while in P. quinquefolius roots, it can reach as high as 18 mg/g nih.gov. Comparative studies have shown that the profile of malonyl ginsenosides can serve as a chemical marker to differentiate between Panax species mdpi.comresearchgate.net. For example, P. quinquefolius tends to have lower levels of malonylginsenoside Rb2, malonylginsenoside Rb3, and malonylginsenoside Rc relative to this compound when compared to P. ginseng mdpi.com. In studies of New Zealand-grown ginseng, the content of this compound in the fine roots of P. ginseng was found to be significantly higher than in P. quinquefolius mdpi.com.

While less studied, this compound has also been identified in suspension cultures of Panax japonicus var. repens, where it, along with ginsenosides Rg1 and R0, constituted more than 75% of the total ginsenoside pool.

| Panax Species | This compound Content (mg/g in roots) | Reference |

|---|---|---|

| Panax ginseng | Up to 10 mg/g | nih.gov |

| Panax quinquefolius | Up to 18 mg/g | nih.gov |

| Panax japonicus | Present in significant amounts in cell cultures |

Distribution in Different Plant Tissues and Organs

The concentration of this compound is not uniform throughout the ginseng plant; it varies considerably among different tissues and organs. Generally, the underground parts of the plant, particularly the roots, are the primary storage sites for this compound.

In Panax ginseng, the highest concentrations of this compound are typically found in the roots. One study on Korean white ginseng reported that the fine roots contain the highest levels of malonyl ginsenosides compared to the main and lateral roots researchgate.net. Specifically, the skin of the main root was found to have a significantly higher concentration of malonyl ginsenosides (20.08 mg/g) compared to the main root without the skin (2.58 mg/g) researchgate.net. While this compound is a plentiful saponin (B1150181) in the underground parts, its concentration in aerial parts like stems and leaves is often too low to be quantified nih.gov.

Similarly, in Panax quinquefolius, the underground parts, including the fine root, rhizome, and main root, show the highest concentrations of ginsenoside Rb1 and its malonylated form mdpi.comnih.gov. The fine roots of both New Zealand-grown P. ginseng and P. quinquefolius were found to contain the most abundant total ginsenosides, with this compound being one of the four highest concentration saponins (B1172615) in the underground parts mdpi.comnih.gov. In contrast, the aboveground parts, such as the stem and leaf, have a different ginsenoside profile, with ginsenoside Re being more predominant nih.gov.

| Plant Part (Panax ginseng) | Malonylginsenoside Content | Reference |

|---|---|---|

| Fine Root | Highest content | researchgate.net |

| Main Root (with skin) | 20.08 mg/g | researchgate.net |

| Main Root (without skin) | 2.58 mg/g | researchgate.net |

| Stem and Leaf | Low to non-quantifiable | nih.gov |

| Berry | Contains M-Rb1, M-Rc, M-Rb2, M-Rd | mdpi.com |

Influence of Cultivation Practices and Geographical Origin on Content

The accumulation of this compound in Panax species is significantly affected by environmental and cultivation factors. These include the geographical location of cultivation, the age of the plant, and specific cultivation methods.

Geographical origin has been shown to cause variations in the chemical composition of ginseng, including its ginsenoside profile nih.gov. Studies comparing American ginseng from different regions have noted differences in quality and ingredient content, which can be attributed to varied climate and soil properties nih.gov.

Cultivation methods also play a crucial role. For instance, a study on wild American ginseng found that transplanting roots to different forest garden locations had a significant effect on root and shoot growth, as well as ginsenoside concentrations nih.govresearchgate.net. It was observed that ginsenoside levels were consistently lower, while growth was higher, at a more intensively managed garden location nih.govresearchgate.net. Another study on wild-simulated ginseng cultivated in different vegetation environments (coniferous vs. mixed forest) found that while most ginsenosides were higher in the mixed forest, this compound and ginsenoside Rb1 were exceptions mdpi.com.

The age of the plant is another determining factor. In Panax ginseng, the content of this compound has been reported to be highest in five-year-old ginseng, reaching up to 5.44 mg/g elsevierpure.comkoreascience.krresearchgate.net.

Impact of Post-Harvest Processing Methods on this compound Content and Profile

Post-harvest processing methods, particularly those involving heat, have a profound impact on the content and profile of this compound. These processes can lead to the degradation and conversion of this acidic ginsenoside into its neutral counterpart and other minor ginsenosides.

The production of white ginseng involves air-drying fresh ginseng, while red ginseng is produced by steaming fresh ginseng before drying. This steaming process is a critical step that significantly alters the ginsenoside composition. Malonyl ginsenosides, including this compound, are thermally unstable and are largely converted to their corresponding neutral ginsenosides during the steaming process used to make red ginseng researchgate.net.

In fresh ginseng, a significant portion of what is measured as ginsenoside Rb1 is actually present as this compound koreascience.krkoreascience.kr. During the heating process, the malonyl group is cleaved, leading to a decrease in this compound and a corresponding increase in ginsenoside Rb1 koreascience.krkoreascience.kr. One study found that after 6 hours of heating fresh ginseng, the content of ginsenoside Rb1 was eight times higher than in the unheated sample, indicating that a substantial amount of ginsenoside Rb1 in red ginseng is an artifact from the demalonylation of this compound koreascience.krkoreascience.kr. Consequently, red ginseng contains only trace levels of malonyl ginsenosides koreascience.kr. In contrast, white ginseng, which is simply dried, retains a higher proportion of its original malonyl ginsenoside content researchgate.net.

The thermal instability of this compound leads to its conversion into ginsenoside Rb1 and subsequently into other minor, less polar ginsenosides through deglycosylation and dehydration reactions, particularly at higher temperatures nih.govresearchgate.netresearchgate.netfrontiersin.org. The steaming process, especially at high temperatures, facilitates the transformation of major ginsenosides like Rb1 into minor ginsenosides such as Rg3, Rk1, and Rg5 jmb.or.kr.

For example, when this compound is steamed at 120°C, it transforms into ginsenoside Rb1, 20(S)-Rg3, 20(R)-Rg3, Rk1, and Rg5 researchgate.net. The presence of amino acids during this heating process can further influence this conversion, with glutamic acid significantly increasing the content of the less polar ginsenosides researchgate.net.

Enzymatic conversion also plays a role in the transformation of ginsenosides. Various enzymes, such as β-glucosidases, can hydrolyze the sugar moieties of ginsenosides, leading to the formation of minor ginsenosides nih.govnih.govmdpi.com. For instance, ginsenoside Rb1 can be enzymatically converted to ginsenoside Rd, which can then be further transformed into ginsenoside F2 and eventually into Compound K mdpi.com. While this process primarily targets neutral ginsenosides, the initial thermal conversion of this compound to ginsenoside Rb1 makes it a precursor for these subsequent enzymatic transformations.

Biosynthesis and Biotechnological Production

Endogenous Biosynthetic Pathways of Malonylginsenosides in Panax Plants

Malonylginsenosides are acidic ginsenosides (B1230088) that constitute a significant portion of the total saponin (B1150181) content in plants of the Panax genus. nih.gov In Panax ginseng, for instance, malonylginsenosides such as m-Rb1, m-Rb2, m-Rc, and m-Rd can account for 35% to 60% of the total ginsenosides. nih.gov The biosynthesis of these compounds involves the modification of neutral ginsenosides through enzymatic processes within the plant cells.

Malonylginsenoside Rb1 is synthesized from its neutral precursor, ginsenoside Rb1, through an acylation reaction. This process involves the attachment of a malonyl group from a donor molecule to the glucose unit of ginsenoside Rb1. nih.gov This malonylation step is a crucial modification in the biosynthetic pathway, contributing to the structural diversity of ginsenosides. frontiersin.org The accumulation of protopanaxadiol (B1677965) ginsenosides like Rb1 appears to be highly dependent on this malonylation, which is thought to facilitate their transport into the cell's vacuole for storage. nih.gov

The enzymes responsible for the malonylation of ginsenosides belong to the BAHD acyltransferase superfamily. nih.govfrontiersin.org These enzymes utilize coenzyme A (CoA) thioesters, such as malonyl-CoA, as acyl donors to catalyze the formation of various acylated products. nih.gov While the specific malonyltransferases for ginsenoside biosynthesis have not been definitively isolated and characterized, significant research has been conducted to identify candidate genes in Panax ginseng. nih.gov

A recent study identified 103 BAHD genes in the P. ginseng genome. nih.gov Through phylogenetic analysis and correlation studies with ginsenoside biosynthesis-related genes and malonylginsenoside content, several candidate genes were pinpointed.

Table 1: Candidate P. ginseng BAHD Genes for Malonylginsenoside Biosynthesis

| Candidate Gene | Correlation with Biosynthesis Enzyme Genes | Correlation with Malonylginsenosides |

|---|---|---|

| PgBAHD4 | > 0.9 | > 0.8 |

| PgBAHD45 | > 0.9 | > 0.8 |

| PgBAHD65 | > 0.9 | > 0.8 |

| PgBAHD74 | > 0.9 | > 0.8 |

| PgBAHD90 | > 0.9 | > 0.8 |

| PgBAHD97 | > 0.9 | > 0.8 |

| PgBAHD99 | > 0.9 | > 0.8 |

This table summarizes the findings from a study that identified seven potential PgBAHD genes involved in the biosynthesis of malonylginsenosides based on high correlation values. nih.gov

These BAHD acyltransferases are vital for enriching the structural diversity of plant secondary metabolites, and their action enhances the stability and bioavailability of the compounds. frontiersin.org

The biosynthesis of ginsenoside Rb1, the direct precursor to this compound, is a multi-step process originating from the mevalonic acid (MVA) pathway in the plant cell's cytosol. frontiersin.orgresearchgate.net

The key steps in the cascade are:

Formation of Isoprenoid Precursors : The MVA pathway produces the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net

Synthesis of 2,3-Oxidosqualene (B107256) : IPP and DMAPP are converted into the triterpene precursor, 2,3-oxidosqualene. researchgate.netresearchgate.net

Cyclization : The 2,3-oxidosqualene undergoes cyclization, catalyzed by enzymes like dammarenediol-II synthase, to form the basic dammarane (B1241002) skeleton of the ginsenoside. frontiersin.org

Modification : The dammarane skeleton is then modified through a series of hydroxylation and glycosylation reactions, catalyzed by cytochrome P450 enzymes and UDP-glycosyltransferases, respectively, to produce a variety of ginsenosides, including ginsenoside Rb1. frontiersin.orgmdpi.com

Once ginsenoside Rb1 is synthesized, it becomes the substrate for the final malonylation step, catalyzed by a BAHD acyltransferase, to yield this compound.

Biotechnological Approaches for this compound Production

Given that ginseng is a slow-growing plant, taking 4-7 years of cultivation to produce significant amounts of ginsenosides, biotechnological methods offer a promising alternative for consistent and large-scale production. researchgate.netnih.gov

In vitro culture techniques are widely used for producing valuable plant secondary metabolites, including ginsenosides. researchgate.netmdpi.com

Suspension Cultures : Plant cell suspension cultures involve growing undifferentiated plant cells in a liquid medium. This method has been successfully used to produce malonylginsenosides. A study on Panax japonicus var. repens demonstrated the presence of large quantities of ginsenosides, including malonyl-Rb1, in suspension cultures, where it accounted for a significant portion of the total ginsenoside pool. nih.gov Suspension cultures of Panax vietnamensis have also been shown to produce malonyl-Rb1. frontiersin.org

Hairy Root Cultures : Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are another effective system for producing ginsenosides. mdpi.comscialert.net These cultures are known for their rapid growth and genetic stability. scialert.net Hairy root cultures of Panax quinquefolium and Panax ginseng have been shown to synthesize a profile of saponins (B1172615) similar to that of field-grown roots, offering an attractive alternative for obtaining these compounds. nih.govnih.gov

The productivity of in vitro cultures can be significantly enhanced by optimizing various culture conditions, including media composition, plant growth regulators, and the use of elicitors. scialert.netresearchgate.net

Media Composition : The choice of basal medium, such as Murashige and Skoog (MS) or Gamborg's B5, can influence both biomass growth and metabolite production. nih.govfrontiersin.org

Plant Growth Regulators : The addition of auxins, such as α-naphthalene acetic acid (NAA), is often used to promote root growth and can influence ginsenoside production. ishs.org

Elicitation : Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in the production of secondary metabolites. Jasmonic acid has been shown to be an effective elicitor for ginsenoside production in P. ginseng hairy root cultures.

Table 2: Effect of Jasmonic Acid on Ginsenoside Content in P. ginseng Hairy Root Cultures

| Jasmonic Acid Concentration (mg•L⁻¹) | Ginsenoside Rb1 Content (% of Control) | Total Rb Group Ginsenoside Content (% of Control) |

|---|---|---|

| 0 (Control) | 100% | 100% |

| 2.0 | Significantly Increased | Increased |

| 5.0 | Significantly Increased | Increased |

| 10.0 | Significantly Increased | Increased |

This table illustrates the impact of different concentrations of jasmonic acid on the accumulation of ginsenoside Rb1 and the total Rb group ginsenosides in hairy root cultures, showing a significant increase compared to the control. ishs.org

Treatment with jasmonic acid was found to particularly increase the content of ginsenosides in the Rb group, including Rb1, which is the direct precursor to this compound. ishs.org

Biotransformation Strategies Utilizing Specific Enzymes or Microorganisms

The biotechnological production of this compound, particularly through the enzymatic malonylation of its precursor Ginsenoside Rb1, is an emerging area of research. While the enzymatic deglycosylation of ginsenosides to produce minor ginsenosides is well-documented, the specific addition of a malonyl group to Ginsenoside Rb1 using isolated enzymes or microbial systems is not yet a widely established industrial process. However, research into the native biosynthetic pathways of Panax species has identified key enzymes that catalyze this specific biotransformation.

Recent studies have focused on identifying the enzymes responsible for the malonylation of ginsenosides in Panax ginseng. Malonyltransferases, a class of acyltransferases, are responsible for transferring a malonyl group from malonyl-CoA to the sugar moieties of ginsenosides, leading to the formation of malonylginsenosides like this compound. frontiersin.org In fresh ginseng, malonylginsenosides, including m-Rb1, m-Rb2, m-Rc, and m-Rd, can constitute 35% to 60% of the total ginsenosides. frontiersin.org

A significant breakthrough in understanding this biotransformation has been the identification of candidate genes from the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyl transferase, N-hydroxycinnamoyl/anthranilate benzoyl transferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of acyltransferases in P. ginseng. frontiersin.org Through bioinformatics and gene expression analysis, several P. ginseng BAHD genes (PgBAHDs) have been identified as potential malonyltransferases involved in ginsenoside biosynthesis. frontiersin.org

Detailed research findings have highlighted a strong correlation between the expression of certain PgBAHD genes and the accumulation of malonylginsenosides. These findings suggest that these enzymes are key players in the biosynthesis of this compound within the plant. frontiersin.org The identification of these genes is a critical first step toward developing heterologous expression systems in microorganisms or in vitro enzymatic systems for the specific and efficient production of this compound.

Below is a table summarizing the candidate genes from the BAHD superfamily in P. ginseng that have been identified as having a high correlation with the biosynthesis of malonyl ginsenosides.

| Candidate Gene | Correlation with Key Ginsenoside Biosynthesis Enzymes | Correlation with Malonyl Ginsenosides |

| PgBAHD4 | > 0.9 | > 0.8 |

| PgBAHD45 | > 0.9 | > 0.8 |

| PgBAHD65 | > 0.9 | > 0.8 |

| PgBAHD74 | > 0.9 | > 0.8 |

| PgBAHD90 | > 0.9 | > 0.8 |

| PgBAHD97 | > 0.9 | > 0.8 |

| PgBAHD99 | > 0.9 | > 0.8 |

This table is based on data from a study on the BAHD gene family in Panax ginseng and their relationship with malonyl ginsenosides. frontiersin.org

While direct microbial fermentation or enzymatic processes to convert Ginsenoside Rb1 to this compound are still under development, the elucidation of the genetic basis for this conversion in P. ginseng provides a solid foundation for future biotechnological applications. The heterologous expression of these identified malonyltransferases in microbial hosts like E. coli or yeast could pave the way for scalable and controlled production of this compound.

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Modern spectroscopy is the cornerstone of structural elucidation for complex natural products like Malonylginsenoside Rb1. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular architecture.

NMR spectroscopy provides a complete picture of the carbon-hydrogen framework of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can assign the chemical shifts of each proton and carbon atom in the molecule. nih.govomicsonline.orgox.ac.uk

Complete ¹H-NMR and ¹³C-NMR spectral assignments have been achieved for this compound, often isolated from the fresh flower buds of Panax ginseng. nih.gov 2D-NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between protons and carbons, confirming the sequence of sugar residues, and identifying the aglycone structure. scielo.br These comprehensive NMR studies have corrected previous inaccuracies in spectral assignments and provide a definitive reference for the identification of this compound. nih.gov

The data below represents the complete NMR spectral assignments for this compound.

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

|---|---|---|

| Aglycone | ||

| 1 | 39.5 | 0.93 m, 1.63 m |

| 2 | 28.2 | 1.89 m |

| 3 | 89.0 | 3.15 dd (4.5, 11.5) |

| 4 | 39.8 | |

| 5 | 56.5 | 0.82 m |

| 6 | 18.6 | 1.49 m, 1.58 m |

| 7 | 35.2 | 2.06 m, 2.18 m |

| 8 | 40.1 | 1.64 m |

| 9 | 50.4 | 1.65 m |

| 10 | 37.2 | |

| 11 | 32.0 | 1.58 m, 1.95 m |

| 12 | 70.7 | 3.45 dd (6.0, 9.0) |

| 13 | 49.4 | 1.75 m |

| 14 | 51.6 | |

| 15 | 31.6 | 1.45 m, 1.77 m |

| 16 | 26.8 | 1.67 m, 1.89 m |

| 17 | 54.9 | 2.33 m |

| 18 | 16.5 | 0.96 s |

| 19 | 16.1 | 1.02 s |

| 20 | 83.4 | |

| 21 | 22.6 | 1.58 s |

| 22 | 36.2 | 1.75 m, 2.18 m |

| 23 | 23.3 | 1.75 m, 2.18 m |

| 24 | 126.3 | 5.29 br s |

| 25 | 131.1 | |

| 26 | 25.9 | 1.64 s |

| 27 | 17.8 | 1.69 s |

| 28 | 28.3 | 0.80 s |

| 29 | 17.0 | 0.92 s |

| 30 | 17.5 | 1.29 s |

| 3-O-Glc-Glc | ||

| Glc-1' | 105.1 | 4.93 d (7.5) |

| Glc-2' | 83.5 | 4.27 t (8.5) |

| Glc-3' | 78.1 | 4.22 t (8.5) |

| Glc-4' | 71.8 | 4.10 t (8.5) |

| Glc-5' | 77.5 | 3.93 m |

| Glc-6' | 62.9 | 4.01 dd (5.0, 11.5), 4.28 dd (2.0, 11.5) |

| Glc-1''' | 106.6 | 5.15 d (7.5) |

| Glc-2''' | 77.5 | 4.16 t (8.5) |

| Glc-3''' | 78.5 | 4.18 t (9.0) |

| Glc-4''' | 71.7 | 4.07 t (9.0) |

| Glc-5''' | 77.9 | 3.88 m |

| Glc-6''' | 62.8 | 3.98 dd (5.5, 11.5), 4.35 dd (2.0, 11.5) |

| 20-O-Glc-Glc-Malonyl | ||

| Glc-1'' | 98.4 | 5.34 d (7.5) |

| Glc-2'' | 74.2 | 4.15 t (8.0) |

| Glc-3'' | 78.8 | 4.32 t (8.5) |

| Glc-4'' | 71.8 | 4.14 t (9.0) |

| Glc-5'' | 76.0 | 4.01 m |

| Glc-6'' | 64.4 | 4.55 dd (5.5, 12.0), 4.82 dd (2.0, 12.0) |

| Glc-1'''' | 105.8 | 5.17 d (7.5) |

| Glc-2'''' | 75.7 | 4.08 t (8.5) |

| Glc-3'''' | 78.2 | 4.20 t (9.0) |

| Glc-4'''' | 71.7 | 4.11 t (9.0) |

| Glc-5'''' | 78.1 | 3.95 m |

| Glc-6'''' | 63.0 | 3.99 dd (5.5, 11.5), 4.38 dd (2.0, 11.5) |

| Malonyl | ||

| 1''''' | 171.1 | |

| 2''''' | 42.5 | 3.45 d (16.0), 3.55 d (16.0) |

| 3''''' | 172.0 |

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing the sugar units and confirming the presence of specific modifications, such as the malonyl group. nih.govresearchgate.net When analyzed, typically in negative ion mode, this compound produces a characteristic fragmentation pattern.

The fragmentation pathway begins with the deprotonated molecule [M-H]⁻. A key diagnostic feature for malonylated ginsenosides (B1230088) is the neutral loss of the malonyl group (86 Da) or the combined loss of the malonyl group and a water molecule. nih.gov Another characteristic fragmentation is the loss of CO₂ (44 Da) from the malonyl moiety. nih.gov Following these initial losses, the molecule undergoes sequential cleavage of the glycosidic bonds, resulting in the loss of glucose units (162 Da). nih.govnih.gov By analyzing the resulting fragment ions, the entire structure, including the nature and location of the sugar chains, can be pieced together. wvu.edu For example, fragment ions at m/z 945, 783, 621, and 459 correspond to the sequential eliminations of one to four glucose units. nih.gov

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. mdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS) and Orbitrap-MS/MS provide precise mass measurements, typically with errors of less than 5 ppm. researchgate.netnih.govnih.gov This level of accuracy allows for the unambiguous determination of the molecular formula. For this compound, HRMS confirms the elemental composition as C₅₇H₉₄O₂₆. nih.gov This precise measurement is fundamental to its identification and helps to distinguish it from other compounds with similar nominal masses. researchgate.netresearchgate.net

Confirmation of the Malonyl Moiety and its Esterification Site

Confirming the presence and specific location of the malonyl group is a critical step in the structural elucidation of this compound. This is achieved by combining evidence from both NMR and MS data.

In the ¹³C-NMR spectrum, the signals for the malonyl group itself appear at characteristic chemical shifts (approximately δC 171.1, 42.5, and 172.0 ppm). nih.gov Crucially, the site of esterification is confirmed by observing a downfield shift of the carbon at the attachment point on the glucose residue. For this compound, the C-6'' carbon of the inner glucose attached to the C-20 of the aglycone is significantly shifted downfield compared to its position in the non-malonylated Ginsenoside Rb1. Correspondingly, the attached protons (H₂-6'') also show a downfield shift in the ¹H-NMR spectrum. nih.gov

MS/MS data provides complementary evidence. As mentioned, the characteristic neutral loss of 86 Da (C₃H₂O₃) or 44 Da (CO₂) in the initial fragmentation stages is a strong indicator of a malonyl group. nih.gov The combination of these spectroscopic findings provides conclusive proof of the malonyl group's identity and its esterification at the C-6 position of the inner glucose moiety at C-20.

Chromatographic and Spectroscopic Differentiation from Non-Malonylated and Isomeric Ginsenosides

Distinguishing this compound from its parent compound, Ginsenoside Rb1, and other isomers is essential for accurate analysis of ginseng preparations. This differentiation is achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Differentiation: Using techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), this compound can be separated from Ginsenoside Rb1. nih.govresearchgate.net The presence of the additional carboxylic acid group in the malonyl moiety makes this compound more polar than Ginsenoside Rb1, leading to different retention times on reverse-phase columns. This allows for their separation and individual quantification.

Spectroscopic Differentiation: Mass spectrometry provides a clear distinction based on molecular weight. This compound has a molecular weight that is 86.0003 Da higher than that of Ginsenoside Rb1 (C₅₄H₉₂O₂₃, MW 1108.6). This mass difference is easily resolved by HRMS. Furthermore, their MS/MS fragmentation patterns are distinct; this compound exhibits the characteristic loss of the malonyl group, which is absent in the fragmentation of Ginsenoside Rb1. nih.govmdpi.com

NMR spectroscopy also provides clear differentiating features. The most obvious are the additional signals for the malonyl group's methylene protons (around δH 3.45-3.55 ppm) and carbons in the ¹H and ¹³C spectra of this compound, which are absent for Ginsenoside Rb1. nih.gov Additionally, the aforementioned downfield shifts of the H-6'' and C-6'' signals on the malonylated glucose residue serve as a definitive marker to distinguish it from the non-malonylated form. nih.gov

Untargeted analyses have shown that malonyl-ginsenosides like m-Rb1 are characteristic components of white ginseng, whereas they are largely absent in red ginseng, where heat processing leads to their degradation into neutral ginsenosides. nih.govmdpi.com This chemical difference is a key marker for distinguishing between different types of ginseng products.

Analytical Methodologies for Research Applications

Extraction and Sample Preparation Techniques for Malonylginsenoside Rb1 Analysis

The initial and most critical step in the analysis of this compound is its extraction from the plant matrix. The choice of extraction method significantly impacts the yield and stability of the compound, as malonyl ginsenosides (B1230088) are susceptible to degradation into their neutral counterparts under certain conditions latrobe.edu.auresearchgate.net.

Conventional solvent extraction methods are widely used due to their simplicity and accessibility. Organic solvents like methanol (B129727), ethanol, and their aqueous solutions are commonly employed researchgate.net.

Methanol Extraction : Methanol has been demonstrated to be a highly efficient solvent for extracting ginsenosides researchgate.netnih.gov. Studies have compared various conventional techniques, including cold-soaking extraction (CSE), Soxhlet extraction (SE), and heat reflux extraction (HRE) researchgate.net. Among these, methanol-based CSE showed higher recovery of malonyl ginsenosides compared to methods involving heat, which can cause degradation researchgate.net. For instance, one study compared refluxing in 100% methanol at 60°C for one hour with other methods researchgate.net. Another found 100% methanol to have better extraction efficiency than water or 70% aqueous methanol nih.gov.

Ethanol Reflux : Ethanol, often in an aqueous solution (e.g., 70% or 80%), is another common solvent for extraction researchgate.netscispace.com. A 70% ethanol extract is frequently used as a starting point for further separation and purification processes nih.gov. However, heat-reflux extraction can lead to the conversion of this compound into Ginsenoside Rb1, affecting the accurate quantification of the native compound researchgate.net.

It is important to note that the total content of neutral and malonyl ginsenosides may not differ significantly between methods, but the relative amounts can change dramatically, with heat-based methods like HRE and SE showing lower yields of malonyl ginsenosides researchgate.net.

To improve efficiency and reduce extraction time and solvent consumption, modern assisted extraction techniques have been developed. These methods, however, must be carefully optimized to prevent the degradation of thermally labile compounds like this compound.

Ultrasound-Assisted Extraction (UAE) : UAE is considered a simple and effective method that can be performed at lower temperatures, which is favorable for thermally unstable compounds polyu.edu.hknih.gov. It has been shown to be significantly faster than traditional methods, with extraction rates increased by about threefold polyu.edu.hkresearchgate.net. Studies indicate that UAE, along with cold-soaking, results in higher content of malonyl ginsenosides compared to methods that employ heat researchgate.net.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, significantly reducing extraction time nih.govnih.govresearchgate.net. However, this method poses a risk to the stability of this compound. Studies have shown that malonyl ginsenosides can degrade and transform into their corresponding neutral ginsenosides during MAE at temperatures between 109–115°C latrobe.edu.au. While MAE can increase the yield of certain rare ginsenosides, it is less suitable for preserving the native profile of malonyl ginsenosides latrobe.edu.auresearchgate.netnih.gov.

| Extraction Method | Typical Solvents | Key Advantages | Remarks on this compound Stability | References |

|---|---|---|---|---|

| Conventional Solvent Extraction (Reflux, Soxhlet) | Methanol, Ethanol (70-100%) | Simple, widely available equipment. | High potential for thermal degradation to neutral Ginsenoside Rb1. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | Faster than conventional methods, can operate at lower temperatures. | Good preservation of malonyl ginsenosides due to lower temperature operation. | researchgate.netpolyu.edu.hknih.gov |

| Pressurized Liquid Extraction (PLE/ASE) | Ethanol | Fast, efficient, and automated. | Risk of degradation due to high temperatures, requiring careful optimization. | researchgate.netnih.gov |

| Microwave-Assisted Extraction (MAE) | Ethanol, Water | Extremely rapid extraction times. | High risk of degradation and conversion to neutral ginsenosides due to rapid heating. | latrobe.edu.auresearchgate.netnih.gov |

Following initial extraction, the crude extract contains a complex mixture of compounds. Enrichment and fractionation steps are necessary to isolate this compound for detailed study.

Column Chromatography : This is a standard technique for purification. A crude extract can be subjected to open column chromatography on silica gel or ODS (octadecylsilane) as a preliminary separation step nih.govresearchgate.net. Further purification can then be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound nih.govresearchgate.net.

Macroporous Resin Adsorption : This method is effective for enriching total saponins (B1172615) and separating them from sugars and other polar impurities nih.govchinjmap.com. The process involves passing the crude extract through a column packed with macroporous resin; the ginsenosides adsorb onto the resin and are subsequently eluted with an organic solvent like ethanol chinjmap.commdpi.com. Different types of resins can be screened to find the one with the best adsorption and desorption characteristics for the target compound mdpi.com. For example, D101 macroporous adsorption resin has been successfully used to separate chemical components from a 70% ethanol extract of fresh Panax ginseng roots nih.gov.

Chromatographic Separation and Quantification Methodologies

High-resolution chromatographic techniques are essential for separating the structurally similar ginsenosides and accurately quantifying this compound.

HPLC is the most widely employed analytical technique for the routine analysis of ginsenosides due to its simplicity and affordability mdpi.com.

HPLC with UV Detection : Ginsenosides have weak UV absorption, with a maximum wavelength typically around 203-205 nm mdpi.comresearchgate.netnih.gov. This method is commonly used for quantification, often employing a C18 column and a gradient mobile phase of water and acetonitrile nih.govsmatrix.com. For instance, a method was developed for the determination of this compound and other ginsenosides using UV detection at 198 nm researchgate.net. While widely used, HPLC-UV can sometimes suffer from low sensitivity and baseline noise mdpi.com.

HPLC with Evaporative Light Scattering Detection (ELSD) : ELSD is an alternative detection method that is useful for non-chromophoric compounds or those with weak UV absorbance, like ginsenosides researchgate.netresearchgate.net. It provides a more uniform response for different ginsenosides compared to UV detection. HILIC (Hydrophilic Interaction Liquid Interface Chromatography) coupled with ELSD has been used for the analysis of Ginsenoside Rb1, demonstrating good separation and shorter analysis times nih.gov. ELSD has been successfully applied to the analysis of multiple ginsenosides, including Rb1, providing good separation and stable baselines researchgate.netsmmu.edu.cn.

The coupling of UHPLC with high-resolution mass spectrometry (HRMS) provides a powerful tool for both the qualitative and quantitative analysis of ginsenosides, offering superior resolution, speed, and sensitivity compared to conventional HPLC nih.govlcms.cz.

UHPLC-QTOF-MS/MS : Ultra-High Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry is highly effective for the structural identification of ginsenosides mdpi.comresearchgate.net. This technique provides accurate mass measurements, allowing for the determination of elemental composition and the differentiation of closely related compounds mdpi.com. This compound has been identified as a major ginsenoside in white ginseng using UHPLC-QTOF-MS analysis mdpi.com. The system can be operated in both positive and negative ion modes to obtain comprehensive fragmentation data for structural elucidation nih.govmdpi.com.

UHPLC-Orbitrap-MS/MS : This platform combines the high separation power of UHPLC with the high resolution and mass accuracy of an Orbitrap mass analyzer scispace.comnih.gov. It is a reliable and sensitive method for measuring the exact mass values of compounds, which is crucial for confirming their identity scispace.com. UHPLC-Q-Orbitrap-MS/MS has been used to compare the ginsenoside composition in different ginseng samples, successfully identifying 45 different saponins, including this compound scispace.com. The negative ion mode is often preferred as it can provide clearer fragmentation patterns and structural information for ginsenosides scispace.comnih.gov.

| Technique | Typical Column | Mobile Phase | Detection Principle | Key Application | References |

|---|---|---|---|---|---|

| HPLC-UV | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water (or buffer) gradient | UV absorbance at ~203 nm | Routine quantification. | researchgate.netnih.govsmatrix.com |

| HPLC-ELSD | C18 or HILIC | Acetonitrile/Water gradient | Light scattering of non-volatile analyte particles. | Quantification of compounds with poor UV absorption. | researchgate.netnih.govsmmu.edu.cn |

| UHPLC-QTOF-MS/MS | C18 (sub-2 µm particles) | Acetonitrile/Water with formic acid | High-resolution mass-to-charge ratio measurement (Time-of-Flight). | Identification and structural elucidation of known and unknown ginsenosides. | mdpi.comresearchgate.netnih.gov |

| UHPLC-Orbitrap-MS/MS | C18 (sub-2 µm particles) | Acetonitrile/Water with formic acid | High-resolution mass measurement based on ion frequency in an orbital trap. | Accurate qualitative and sensitive quantitative analysis. | scispace.comnih.gov |

Capillary Electrophoresis (CE) with UV Detection

Capillary Electrophoresis (CE) with UV detection is a rapid and practical analytical technique for the determination of ginsenosides, including the malonylated form of ginsenoside Rb1. This method offers the advantage of high separation efficiency and short analysis times. The optimization of CE parameters is crucial for achieving baseline separation of various ginsenoside compounds within a sample.

For the analysis of ginsenosides like Rb1, a common approach involves using a running buffer such as 20 mM borate in 30% methanol, adjusted to an alkaline pH of around 9.67. rsc.org Separation is typically achieved by applying a positive voltage, for instance, +18 kV, across a fused-silica capillary (e.g., 50 μm internal diameter × 50 cm total length). rsc.org Detection by UV spectrophotometry is commonly set at a wavelength of 203 nm, which is suitable for observing ginsenosides. rsc.orgnih.govresearchgate.net Under these conditions, baseline separation of major ginsenosides can be achieved in approximately 5 minutes. rsc.org

The sensitivity of the CE-UV method allows for limits of quantification (LOQ) in the range of 5.2–7.3 μg/ml for major ginsenosides. rsc.org While CE with UV detection is effective, its sensitivity can be limited by the short path length of the capillary. mdpi.com For analytes at lower concentrations, more sensitive detection methods like laser-induced fluorescence (LIF) may be required, although this necessitates fluorescent labeling of the target compounds. mdpi.com

Interactive Table: Optimized Parameters for Capillary Electrophoresis of Ginsenosides

| Parameter | Value | Reference |

|---|---|---|

| Running Buffer | 20 mM borate in 30% MeOH (pH 9.67) | rsc.org |

| Applied Voltage | +18 kV | rsc.org |

| Capillary Dimensions | 50 μm i.d. × 50 cm length | rsc.org |

| Detection Wavelength | 203 nm | rsc.org |

| Analysis Time | ~5 minutes | rsc.org |

| Limit of Quantification | 5.2–7.3 μg/ml | rsc.org |

Immunoaffinity Chromatography for Selective Enrichment and Purification

Immunoaffinity chromatography (IAC) is a highly selective technique that leverages the specific binding between an antibody and its target antigen to isolate a particular compound from a complex mixture. nih.gov This methodology has been successfully applied for the single-step separation and purification of ginsenoside Rb1 from crude ginseng root extracts. nih.govresearchgate.net

The process involves using a monoclonal antibody that is specific to ginsenoside Rb1. This antibody is immobilized onto a solid support matrix within a chromatography column. nih.govresearchgate.net When a crude extract containing a variety of compounds is passed through the column, only the ginsenoside Rb1 (and its structurally similar malonylated form) binds to the antibody, while other components are washed away.

After the non-binding components are removed, the elution phase is initiated to release the captured ginsenoside Rb1. This is typically achieved by changing the buffer conditions to disrupt the antibody-antigen interaction. For instance, an acetate buffer containing potassium isocyanate (KSCN) and methanol can be used to elute the pure ginsenoside Rb1 from the column. researchgate.net The high specificity of the monoclonal antibody makes it possible to achieve a high degree of purity in a single step. nih.govresearchgate.net The immunoaffinity column can often be regenerated and reused multiple times without a significant loss in binding capacity. researchgate.net

Methodological Considerations for Stability Assessment and Accurate Quantification

Monitoring Thermal Degradation Kinetics and Products

This compound is known to be thermally labile, readily converting to other ginsenosides upon heating. Monitoring its thermal degradation is essential for understanding its stability during processing and for accurately quantifying it in prepared samples. Heat treatment, such as steaming, can cause the transformation of this compound into a series of other compounds.

When this compound is steamed at 120°C for one hour, it degrades into ginsenoside Rb1, 20(S)-Rg3, 20(R)-Rg3, Rk1, and Rg5. researchgate.net The degradation of the parent compound, ginsenoside Rb1, follows specific kinetic patterns. Studies on the heat treatment of ginsenoside Rb1 at temperatures between 80°C and 100°C show a consecutive reaction pathway where Rb1 degrades to ginsenoside Rg3, which in turn degrades into other products. nih.govresearchgate.net

The degradation kinetics can be modeled to determine key parameters such as reaction rate constants and activation energies. For example, the degradation of ginsenoside Rb1 has an estimated activation energy of 69.2 kJ/mol. nih.govresearchgate.net

Interactive Table: Thermal Degradation Products of this compound

| Precursor Compound | Treatment | Degradation Products | Reference |

|---|---|---|---|

| This compound | Steaming at 120°C for 1 hr | Ginsenoside Rb1, 20(S)-Ginsenoside Rg3, 20(R)-Ginsenoside Rg3, Ginsenoside Rk1, Ginsenoside Rg5 | researchgate.net |

Interactive Table: Kinetic Parameters for Thermal Degradation of Ginsenoside Rb1

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Rate Constant (k) | 0.013 h⁻¹ | 80°C | nih.govresearchgate.net |

| Rate Constant (k) | 0.045 h⁻¹ | 100°C | nih.govresearchgate.net |

| Activation Energy (Ea) | 69.2 kJ/mol | N/A | nih.govresearchgate.net |

Addressing Challenges Related to Compound Instability and Lack of Reference Standards

A primary challenge in the analysis of this compound is its inherent chemical instability. The malonyl group is susceptible to hydrolysis and decarboxylation, particularly during extraction, processing, and storage, leading to its conversion into the neutral ginsenoside Rb1. This transformation complicates accurate quantification, as the measured amount of this compound may not reflect its original concentration in the raw material. The processing of ginseng, especially through heat treatment like steaming, significantly accelerates the degradation of malonyl ginsenosides into less polar ginsenosides. researchgate.net

Another significant hurdle is the limited availability of certified reference standards for individual malonyl ginsenosides. While standards for major ginsenosides like Rb1 are commercially available, obtaining pure, stable standards for their malonylated counterparts is often difficult. This scarcity forces researchers to either isolate and purify these compounds in-house—a labor-intensive process—or to perform semi-quantification by assuming a similar detector response to a more common standard like ginsenoside Rb1. This approach, however, introduces potential inaccuracies. The lack of proper standards impedes the development and validation of robust analytical methods for accurate quantification, which is critical for quality control and comparative studies.

Pharmacological Research Mechanisms in Vitro and Animal Models

Neuroprotective Mechanisms and Neural Function Modulation

Malonylginsenoside Rb1 and its related compound, ginsenoside Rb1, have been the subject of extensive research to elucidate their mechanisms of action in the central nervous system. Studies utilizing in vitro cell models and in vivo animal models have revealed a range of neuroprotective effects, primarily centered on combating oxidative stress, promoting neuronal growth and survival, and inhibiting apoptotic pathways.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological factor in numerous neurological disorders. nih.govmdpi.com Ginsenoside Rb1, a derivative of this compound, has demonstrated significant protective effects against oxidative injury in various neuronal cell models. nih.govfrontiersin.org

A primary mechanism by which these compounds confer neuroprotection is through the upregulation of endogenous antioxidant defense systems. This is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular resistance to oxidants. nih.govmdpi.com

Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the antioxidant response element (ARE) and promotes the transcription of various antioxidant and cytoprotective genes. mdpi.com One of the most important of these is heme oxygenase-1 (HO-1). sci-hub.se Studies have shown that pretreatment with ginsenoside Rb1 significantly elevates Nrf2 expression and leads to an increased expression of HO-1 in neural progenitor cells, thereby protecting them from oxidative injury. nih.gov This activation of the Nrf2/HO-1 signaling cascade is a critical component of its antioxidant effect. sci-hub.senih.gov

In addition to the Nrf2 pathway, ginsenoside Rb1 has been found to increase the activity of key antioxidant enzymes. In animal models of spinal cord injury and Alzheimer's disease, administration of ginsenoside Rb1 led to increased activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and elevated levels of glutathione (GSH). frontiersin.orgnih.govnih.gov These enzymes are crucial for detoxifying harmful reactive oxygen species. nih.gov

Table 1: Effects of Ginsenoside Rb1 on Antioxidant Pathways and Enzymes

| Model System | Observed Effect | Key Pathway/Enzyme Modulated | Reference |

|---|---|---|---|

| Rat Neural Progenitor Cells (NPCs) | Potent neuroprotective effects against oxidative injury | Activation of Nrf2/HO-1 signaling pathway | nih.gov |

| Human Dopaminergic Cells (6-OHDA induced injury) | Alleviated oxidative stress | Upregulated HO-1 expression and induced Nrf2 nuclear translocation via PI3K/Akt pathway | sci-hub.se |

| Spinal Cord Injury (SCI) Rat Model | Inhibited oxidative stress | Increased activity of SOD, CAT, and GSH via the eNOS/Nrf2/HO-1 pathway | frontiersin.orgnih.gov |

| Alzheimer's Disease Rat Model | Protective effect on memory and cognitive function | Upregulated expression of Nrf2 and HO-1; increased activities of CAT, GSH-Px, and SOD | nih.gov |

Beyond enhancing endogenous antioxidant systems, ginsenoside Rb1 has been shown to directly scavenge some of the most potent reactive oxygen species. frontiersin.org In cell-free systems, ginsenoside Rb1 can significantly and selectively scavenge hydroxyl radicals (•OH) and hypochlorous acid (HOCl), thereby protecting macromolecules from oxidative damage. frontiersin.orgnih.govresearchgate.net The hydroxyl radical likely attacks the double bond on the side chain of the ginsenoside Rb1 molecule. nih.govresearchgate.net In models of brain ischemia, ginsenoside Rb1 treatment inhibited ROS formation. frontiersin.orgnih.gov

A major consequence of excessive ROS is lipid peroxidation, a process where oxidants damage lipids in cell membranes, leading to cellular dysfunction. The extent of lipid peroxidation is often measured by the levels of malondialdehyde (MDA). frontiersin.org Research has demonstrated that ginsenoside Rb1 can inhibit the lipid peroxidation of rat brain microsomes. nih.gov In various animal models of neurological damage, including cerebral ischemia and spinal cord injury, treatment with ginsenoside Rb1 significantly decreased the content of MDA in brain and spinal cord tissues. frontiersin.orgnih.gov

Table 2: Effects of Ginsenoside Rb1 on ROS Scavenging and Lipid Peroxidation

| Model System | Observed Effect | Mechanism/Marker | Reference |

|---|---|---|---|

| Cell-Free System | Directly scavenged potent ROS | Reduced hydroxyl radical (•OH) and hypochlorous acid (HOCl) | frontiersin.orgnih.gov |

| Rat Brain Microsomes | Inhibited lipid peroxidation | Reduced formation of malondialdehyde (MDA) | nih.gov |

| Cerebral Ischemia & SCI Rat Models | Inhibited oxidative stress | Decreased MDA concentration in affected tissues | frontiersin.org |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Astrocyte Model | Blocked ROS production | Inhibited reverse electron transport-derived ROS from mitochondrial complex I | nih.gov |

Nerve growth factor (NGF) is a neurotrophin essential for the growth, maintenance, and survival of certain neurons. nih.gov A key process stimulated by NGF is neurite outgrowth, the extension of axons and dendrites, which is fundamental to neuronal development and regeneration. nih.govplos.org

Research has specifically identified that this compound potentiates the neurite outgrowth-promoting effect of NGF. nih.gov In organ cultures of chick embryonic dorsal root ganglia (DRG), 30 μM of this compound significantly potentiated NGF-induced neurite outgrowth, with a potency similar to that of ginsenoside Rb1. nih.gov Further studies using a low-density cell culture of DRG neurons, which minimizes the influence of non-neuronal cells, confirmed this effect. While neither this compound nor ginsenoside Rb1 affected neuronal survival in the presence of NGF, 10 μM of this compound potentiated the initial elongation of neurites when co-treated with NGF. nih.gov This suggests that the compound acts primarily on the neurons to enhance the effects of NGF. nih.gov

Table 3: Effect of this compound on NGF-Induced Neurite Outgrowth

| Model System | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Chick Embryonic Dorsal Root Ganglia (DRG) - Organ Culture | This compound | 30 μM | Significantly potentiated NGF-induced neurite outgrowth | nih.gov |

| Chick Embryonic DRG Neurons - Cell Culture | This compound | 10 μM | Potentiated initial neurite elongation in the presence of NGF | nih.gov |

| Chick Embryonic DRG Neurons - Cell Culture | This compound | 1, 30 μM | Promoted re-elongation of neurites after axotomy in the presence of NGF | nih.gov |

Beyond promoting neurite extension, ginsenoside Rb1 influences fundamental aspects of neuronal health, including survival and the plasticity of synaptic connections. In models of simulated microgravity-induced cognitive impairment, treatment with ginsenoside Rb1 was found to notably reduce neuronal cell loss. frontiersin.org It also promotes the survival of motor neurons in the anterior horn in models of spinal cord injury. nih.gov However, studies on cultured rat embryonic cortex-derived neural progenitor cells (NPCs) showed that while ginsenoside Rb1 protected the cells from oxidative injury, it did not have an effect on promoting their proliferation. nih.govmdpi.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the neurochemical foundation of learning and memory. nih.govaging-us.com Ginsenoside Rb1 has been shown to positively modulate synaptic plasticity. In mouse models of chronic stress-induced depression, ginsenoside Rb1 rescued aberrant hippocampal synaptic plasticity. nih.govkoreascience.kr It achieved this by increasing the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, and its receptor TrkB. frontiersin.orgnih.govkoreascience.kr This, in turn, led to increased expression of synapse-associated proteins like postsynaptic density protein-95 (PSD-95) and synaptophysin (SYN), which are crucial for synaptic structure and function. frontiersin.orgaging-us.com Furthermore, ginsenoside Rb1 has been shown to increase long-term potentiation (LTP), a form of synaptic plasticity that is vital for memory formation, in the hippocampus. aging-us.com

Table 4: Effects of Ginsenoside Rb1 on Neuronal Survival and Synaptic Plasticity

| Area of Effect | Model System | Observed Effect | Mechanism/Marker | Reference |

|---|---|---|---|---|

| Neuronal Survival | Simulated Microgravity Rat Model | Reduced neuronal cell loss | Protection against apoptosis | frontiersin.org |

| Neuronal Proliferation | Rat Neural Progenitor Cells | No effect on proliferation | BrdU staining showed no difference | mdpi.com |

| Synaptic Plasticity | Chronic Stress Mouse Model | Rescued hippocampal synaptic plasticity; increased dendritic spine density | Modulation of miR-134-mediated BDNF signaling pathway | nih.govkoreascience.kr |

| MPTP Mouse Model | Improved synaptic plasticity and increased LTP | Increased expression of α-synuclein and PSD-95 | aging-us.com |

Apoptosis, or programmed cell death, is a critical process in development, but its dysregulation can lead to excessive neuronal loss in pathological conditions. Ginsenoside Rb1 has been consistently shown to exert potent anti-apoptotic effects in the nervous system. frontiersin.orgnih.govfrontiersin.org

The mechanisms underlying this anti-apoptotic activity involve the modulation of key regulatory proteins in the apoptotic cascade. A common pathway involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bcl-2-associated X protein, or Bax). nih.govfrontiersin.org An increased Bax/Bcl-2 ratio is a hallmark of apoptosis. Studies have demonstrated that ginsenoside Rb1 can decrease this ratio, upregulating the expression of Bcl-2 and downregulating Bax. nih.govfrontiersin.org

This modulation prevents the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, ginsenoside Rb1 has been found to inhibit the activation and expression of cleaved Caspase-3, a key executioner caspase. sci-hub.senih.govfrontiersin.org In models of Alzheimer's disease and spinal cord injury, ginsenoside Rb1 administration significantly reduced the number of TUNEL-positive (apoptotic) cells in the hippocampus and spinal cord, respectively. nih.govnih.gov These findings confirm that ginsenoside Rb1 can inhibit neuronal apoptosis through multiple pathways, including those mediated by mitochondria and death receptors. frontiersin.org

Table 5: Anti-Apoptotic Effects of Ginsenoside Rb1 in Neural Models

| Model System | Observed Effect | Key Markers Modulated | Reference |

|---|---|---|---|

| Aβ1-40-induced Alzheimer's Disease Rat Model | Decreased apoptosis of hippocampal neuronal cells | Decreased Bax and Cleaved Caspase-3; Increased Bcl-2 | nih.gov |

| Spinal Cord Ischemia/Reperfusion Injury Rat Model | Reduced neural cell apoptosis | Improved Bcl-2/Bax ratio; Inhibited Caspase-3 activation | frontiersin.org |

| 6-OHDA-induced Oxidative Stress in Human Dopaminergic Cells | Protected cells from apoptosis | Downregulated Caspase-3 activation | sci-hub.se |

| HSV-1 Infected Human Glioma Cells (U251) | Inhibited nerve cell apoptosis | Reduced apoptosis rate | nih.gov |

Modulation of Neuroinflammatory Responses (e.g., Microglial Polarization)

Ginsenoside Rb1 exerts significant neuroprotective effects by modulating neuroinflammatory responses, particularly through the regulation of glial cell polarization. sciopen.com Microglia, the resident immune cells of the central nervous system, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Research indicates that Ginsenoside Rb1 can influence this balance, shifting microglia away from the neurotoxic M1 state towards the protective M2 state. semanticscholar.orgfrontiersin.org

In a mouse model of cerebral ischemia/reperfusion, Ginsenoside Rb1 was found to inhibit M1 polarization while enhancing M2 polarization. semanticscholar.org This was evidenced by a decrease in the mRNA levels of M1 markers, such as CD86 and inducible nitric oxide synthase (iNOS), and a significant increase in M2 markers, including Arginase-1 (Arg-1), CD206, and the anti-inflammatory cytokine Interleukin-10 (IL-10). semanticscholar.org Similarly, in models of middle cerebral artery occlusion/reperfusion (MCAO/R), Ginsenoside Rb1 significantly inhibited the polarization of microglia toward the pro-inflammatory M1 type, marked by iNOS, and promoted their polarization toward the anti-inflammatory M2 type, marked by Arg-1. frontiersin.orgnih.gov

Further studies using a lipopolysaccharide (LPS)-induced chronic neuroinflammation mouse model demonstrated that Ginsenoside Rb1 treatment could attenuate neuroinflammation by fine-tuning the polarization of both microglia and astrocytes. sciopen.com In this model, Rb1 treatment reduced the presence of M1 microglia and increased the population of A2 astrocytes, a phenotype associated with neuroprotection. sciopen.com

Table 1: Effect of Ginsenoside Rb1 on Microglial Polarization Markers in Animal Models

Model Marker Phenotype Effect of Ginsenoside Rb1 Reference Cerebral Ischemia/Reperfusion (Mouse) CD86 M1 (Pro-inflammatory) Decreased mRNA levels researchgate.net Cerebral Ischemia/Reperfusion (Mouse) iNOS M1 (Pro-inflammatory) Decreased mRNA levels researchgate.net Cerebral Ischemia/Reperfusion (Mouse) Arg-1 M2 (Anti-inflammatory) Increased mRNA levels researchgate.net Cerebral Ischemia/Reperfusion (Mouse) CD206 M2 (Anti-inflammatory) Increased mRNA levels researchgate.net Cerebral Ischemia/Reperfusion (Mouse) IL-10 M2 (Anti-inflammatory) Increased mRNA levels researchgate.net MCAO/R (Mouse) iNOS M1 (Pro-inflammatory) Inhibited polarization [6, 8] MCAO/R (Mouse) Arg-1 M2 (Anti-inflammatory) Promoted polarization [6, 8]

Regulation of Specific Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor (BDNF))

Ginsenoside Rb1 has been shown to regulate the expression of key neurotrophic factors, with a significant body of research focusing on Brain-Derived Neurotrophic Factor (BDNF). BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. researchgate.netelifesciences.org Studies have demonstrated that Rb1 can upregulate BDNF expression and activate its signaling pathways, contributing to its neuroprotective and antidepressant-like effects. nih.govsemanticscholar.org

In a mouse model of chronic unpredictable mild stress (CUMS), Ginsenoside Rb1 administration significantly increased the expression of BDNF in the hippocampus. nih.gov This was accompanied by an increase in the levels of its receptor, Tropomyosin receptor kinase B (TrkB), and downstream signaling proteins such as AKT, ERK1/2, GSK-3β, β-catenin, and CREB. nih.gov The mechanism appears to involve the modulation of microRNAs, as the effect of Rb1 on the BDNF signaling pathway was antagonized by the overexpression of miR-134. nih.gov

Further research has confirmed these findings in other models. In rats subjected to acute stress, Rb1 was found to upregulate hippocampal BDNF expression. semanticscholar.org In primary Schwann cell cultures, Rb1 increased both the expression and secretion of BDNF and Nerve Growth Factor (NGF). nih.gov This effect was linked to the protein kinase A (PKA) pathway. nih.gov

Table 2: Impact of Ginsenoside Rb1 on BDNF and Related Signaling Proteins

Model Protein/Factor Effect of Ginsenoside Rb1 Reference Chronic Stress (Mouse) BDNF Increased expression nih.gov Chronic Stress (Mouse) TrkB Increased expression nih.gov Chronic Stress (Mouse) AKT Increased expression nih.gov Chronic Stress (Mouse) ERK1/2 Increased expression nih.gov Chronic Stress (Mouse) GSK-3β Increased phosphorylation nih.gov Chronic Stress (Mouse) β-catenin Increased expression nih.gov Chronic Stress (Mouse) CREB Increased expression nih.gov Schwann Cell Culture BDNF Increased expression and secretion nih.gov Schwann Cell Culture NGF Increased expression and secretion nih.gov

Impact on Neurotransmitter Systems and Their Regulation in Animal Models

Research in animal models has revealed that Ginsenoside Rb1 can modulate key neurotransmitter systems, particularly the GABAergic and glutamatergic systems, which are often dysregulated in neurological disorders. nih.govaging-us.com

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, Ginsenoside Rb1 demonstrated a significant regulatory effect on the GABAergic system. nih.govresearchgate.net It was found to promote the level of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, in the prefrontal cortex. nih.govresearchgate.net The underlying mechanism involves a dual action: Rb1 binds to and increases the expression of the GABAA receptor subunit α1 (GABAARα1), while also potentially suppressing the presynaptic GABAB receptor 1 (GABABR1) to enhance GABA release and subsequent inhibitory transmission. nih.gov

In the same MPTP model, Rb1 also showed effects on the glutamatergic system, which is crucial for synaptic plasticity and memory. aging-us.com Rb1 was found to prevent spatial learning and memory deficits by restoring glutamate (B1630785) levels in the hippocampal CA3-schaffer collateral-CA1 pathway. aging-us.com This neuroprotective mechanism was linked to the promotion of hippocampal CA3 α-synuclein expression, which in turn increased the expression of the postsynaptic density-95 (PSD-95) protein, a key component of the excitatory synapse. aging-us.com

Anti-Inflammatory Mechanisms

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, MCP-1, IL-1β)

A primary anti-inflammatory mechanism of Ginsenoside Rb1 is its ability to inhibit the production and secretion of pro-inflammatory cytokines. nih.govnih.govresearchgate.net This has been consistently demonstrated across various in vitro and in vivo models.

In a cancer cachexia mouse model, treatment with Rb1 significantly reduced the serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key cytokines implicated in systemic inflammation. researchgate.net Similarly, in human lung fibroblast (WI-38) cells stimulated with LPS, Rb1 treatment dose-dependently decreased the mRNA expression and secretion of Interleukin-1 beta (IL-1β), IL-6, and TNF-α. nih.gov

Studies using 3T3-L1 adipocytes exposed to free fatty acids (FFAs) to induce an inflammatory state showed that Rb1 attenuated the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) and IL-6, as well as the expression of TNF-α. nih.gov Furthermore, engineered nanoparticles carrying Rb1 demonstrated enhanced anti-inflammatory effects in LPS-stimulated Raw264.7 macrophage cells, potently reducing the levels of nitrite, TNF-α, and IL-6. frontiersin.org

Table 3: Inhibitory Effects of Ginsenoside Rb1 on Pro-inflammatory Cytokines

Model Cytokine Effect of Ginsenoside Rb1 Reference Cancer Cachexia (Mouse) TNF-α Significantly reduced levels Cancer Cachexia (Mouse) IL-6 Significantly reduced levels LPS-stimulated WI-38 Cells IL-1β Decreased mRNA expression and concentration frontiersin.org LPS-stimulated WI-38 Cells IL-6 Decreased mRNA expression and concentration frontiersin.org LPS-stimulated WI-38 Cells TNF-α Decreased mRNA expression and concentration frontiersin.org FFA-treated 3T3-L1 Adipocytes MCP-1 Attenuated secretion aging-us.com FFA-treated 3T3-L1 Adipocytes IL-6 Attenuated secretion aging-us.com FFA-treated 3T3-L1 Adipocytes TNF-α Attenuated expression aging-us.com LPS-stimulated Raw264.7 Cells TNF-α Decreased levels LPS-stimulated Raw264.7 Cells IL-6 Decreased levels

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

The inhibitory effect of Ginsenoside Rb1 on cytokine production is largely mediated through its modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

In vitro studies have shown that Rb1 can block the activation of the NF-κB pathway. In FFA-treated 3T3-L1 adipocytes, Rb1 attenuated NF-κB phosphorylation. nih.gov In macrophages, Rb1 was shown to suppress the NF-κB pathway, inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. researchgate.net This inhibitory action on NF-κB activation was also observed in LPS-stimulated human lung fibroblasts and Raw264.7 cells. nih.govfrontiersin.org

The mechanism for NF-κB inhibition by Rb1 can also involve upstream targets. For instance, Rb1 has been reported to inhibit Toll-like receptor 4 (TLR4) dimerization, which is an early step in the signaling cascade that leads to NF-κB activation in response to LPS. nih.gov Additionally, Rb1 has been found to suppress the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which can also regulate inflammatory responses. frontiersin.orgnih.gov

In Vitro and Animal Models Employed for Anti-inflammatory Research (e.g., 3T3-L1 Adipocyte Model, Colitis Models)

The anti-inflammatory properties of Ginsenoside Rb1 have been investigated using a variety of established in vitro and animal models. A frequently used in vitro model is the 3T3-L1 adipocyte model. nih.govnih.gov Researchers have used agents like free fatty acids (FFAs) to induce inflammation and oxidative stress in 3T3-L1 adipocytes, subsequently demonstrating the ability of Rb1 to ameliorate these effects by suppressing inflammatory cytokine production and blocking NF-κB signaling. nih.gov The 3T3-L1 cell line is also used to study adipogenesis, a process linked to metabolic inflammation, where Rb1 has been shown to promote differentiation and enhance the expression of PPARγ2 and C/EBPα. nih.gov

Other common in vitro models include macrophage cell lines like Raw264.7 and human lung fibroblasts such as WI-38, where inflammation is typically induced by lipopolysaccharide (LPS). nih.govfrontiersin.org These models are instrumental in dissecting the molecular mechanisms of Rb1, such as its impact on cytokine release and signaling pathways like NF-κB and MAPK. nih.govfrontiersin.org

For in vivo investigations, researchers have employed animal models such as LPS-induced systemic inflammation or neuroinflammation in mice to evaluate the systemic anti-inflammatory and neuroprotective effects of Rb1. sciopen.com Another significant model is the cancer cachexia mouse model, which is characterized by systemic inflammation, where Rb1 has been tested for its ability to reduce key inflammatory cytokines like TNF-α and IL-6. researchgate.net

Antioxidant Activity and Mitigation of Oxidative Stress

This compound has demonstrated notable direct free radical scavenging activity in cell-free systems. Research indicates its capability to significantly and selectively neutralize some of the most potent reactive oxygen species (ROS). nih.govresearchgate.net Specifically, Rb1 has been shown to directly scavenge hydroxyl radicals (•OH) and hypochlorous acid (HOCl). nih.govresearchgate.net The proposed mechanism for this action involves the •OH radical likely attacking the double bond on the side chain of the Rb1 molecule, as well as hydrogen atoms near the hydroxyl groups. nih.govresearchgate.net In the case of hypochlorous acid, it is suggested that HOCl is added to the double bond of Rb1. nih.govresearchgate.net This direct interaction helps to protect against molecular damage, such as preventing •OH-induced damage to plasmid DNA and inhibiting HOCl-induced tyrosine chlorination. nih.govresearchgate.net

Table 1: Direct Radical Scavenging Activity of this compound

| Radical Species | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Direct scavenging; Protection of plasmid DNA from damage | Attack on the double bond of the Rb1 side chain and adjacent hydrogen atoms | nih.govresearchgate.net |

| Hypochlorous Acid (HOCl) | High reactivity; Inhibition of tyrosine chlorination | Addition of HOCl to the double bond of the Rb1 molecule | nih.govresearchgate.net |

In various animal models, this compound has been shown to mitigate chronic oxidative damage by bolstering endogenous antioxidant defense systems. In a streptozotocin-induced diabetic rat model, administration of Rb1 led to a significant increase in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.gov Concurrently, it decreased the levels of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Similar protective effects have been observed in models of chronic stress. In mice subjected to chronic social defeat stress, Rb1 treatment ameliorated oxidative stress in the hippocampus by increasing the activity of SOD and CAT while reducing lipid peroxidation levels. nih.gov Furthermore, in vascular studies, Rb1 demonstrated a protective role against resistin-induced oxidative stress in human coronary artery smooth muscle cells by significantly reversing the reduction in mitochondrial SOD activity caused by resistin. frontiersin.org These findings collectively indicate that Rb1 helps to alleviate the cellular damage caused by chronic oxidative conditions by enhancing the activity of crucial antioxidant enzymes. nih.govnih.govfrontiersin.org

Table 2: Effect of this compound on Oxidative Stress Markers in Animal Models

| Animal Model | Tissue/Cell Type | Key Findings | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | Lung | Increased activity of SOD (2.4-fold), CAT (1.9-fold), and GSH (1.29-fold); Decreased levels of NO (1.76-fold) and MDA (1.51-fold) vs. diabetic group. | nih.gov |

| Chronic social defeat stress mice | Hippocampus | Significantly lowered lipid peroxidation (LPO) levels and increased SOD and CAT activity compared to the stress group. | nih.gov |

| Human Coronary Artery Smooth Muscle Cells | Vasculature | Significantly increased mitochondrial SOD activity that had been reduced by resistin. | frontiersin.org |

Metabolic Regulation Mechanisms (Glucose and Lipid Homeostasis)

This compound has been consistently shown to enhance insulin (B600854) sensitivity in various animal models of metabolic disease. In high-fat diet (HFD)-induced obese rats, chronic treatment with Rb1 significantly improved glucose tolerance. nih.govnih.gov Euglycemic-hyperinsulinemic clamp studies, a gold standard for assessing insulin sensitivity, revealed that Rb1-treated rats required a significantly higher glucose infusion rate to maintain normal blood sugar levels, indicating improved whole-body insulin sensitivity. nih.govnih.gov This effect was associated with an enhanced ability of insulin to suppress hepatic gluconeogenesis. nih.govnih.gov Similar insulin-sensitizing effects were observed in obese and diabetic db/db mice and in HFD-fed mice. nih.govresearchgate.nete-century.us The mechanisms for these improvements are multifaceted, with studies suggesting that Rb1 may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov

Table 3: Research Findings on this compound and Insulin Sensitivity in Animal Models

| Animal Model | Key Outcome Measures | Reported Effects of Rb1 Treatment | Reference |

|---|---|---|---|

| High-Fat Diet (HFD)-Induced Obese Rats | Glucose Tolerance Test, Euglycemic-Hyperinsulinemic Clamp | Significantly improved glucose tolerance and enhanced whole-body insulin sensitivity. | nih.govnih.gov |

| HFD-Induced Obese Rats | Hepatic Function | Enhanced insulin-induced inhibition of hepatic gluconeogenesis. | nih.govnih.gov |

| db/db Obese and Diabetic Mice | Insulin Sensitivity | Increased insulin sensitivity. | nih.govresearchgate.net |

| HFD-Induced T2D Mice | Insulin Sensitivity | Ameliorated reduced insulin sensitivity. | e-century.us |

In conjunction with improving insulin sensitivity, this compound effectively reduces blood glucose levels in animal models of hyperglycemia and diabetes. nih.gov Chronic administration of Rb1 to HFD-induced obese rats resulted in a significant reduction in fasting blood glucose compared to vehicle-treated controls. nih.govnih.gov In streptozotocin (B1681764) (STZ)-injected mice, a model for insulin deficiency, Rb1 treatment markedly improved glucose tolerance during a glucose tolerance test. scienceopen.com Studies on type 2 diabetic rats also showed that Rb1 could significantly lower fasting blood glucose levels. doaj.org This antihyperglycemic effect is a direct consequence of the enhanced insulin sensitivity, which allows for more efficient glucose uptake and utilization by peripheral tissues like skeletal muscle and suppression of glucose production by the liver. nih.govnih.gov

Table 4: Effect of this compound on Blood Glucose Parameters in Animal Models

| Animal Model | Parameter Measured | Outcome of Rb1 Treatment | Reference |

|---|---|---|---|

| HFD-Induced Obese Rats | Fasting Blood Glucose | Significantly reduced from 168.3 ± 8.69 mg/dl to 125.4 ± 2.67 mg/dl. | nih.gov |

| Lean Rats | Glucose Tolerance Test | Significantly lower blood glucose at 15 and 30-min time points. | nih.gov |

| STZ-Injected Mice | Glucose Tolerance Test | Markedly improved glucose tolerance compared to model mice. | scienceopen.com |

| Type 2 Diabetic Rats | Fasting Blood Glucose | Significantly reduced fasting blood glucose. | doaj.org |

This compound plays a significant role in regulating lipid metabolism and mitigating hepatic steatosis, or fatty liver, in animal models. In HFD-induced obese rats, Rb1 treatment significantly ameliorated the accumulation of fat in the liver. nih.gov This was evidenced by reduced liver weight, lower hepatic triglyceride content, and confirmed by histological analysis of liver sections. nih.gov The underlying mechanism appears to involve the activation of AMPK in the liver, which in turn enhances fatty acid oxidation and suppresses the expression of genes involved in lipogenesis. nih.gov Similarly, in diabetic db/db mice, Rb1 alleviated hepatic fat accumulation, an effect accompanied by a reduction in circulating free fatty acids. nih.govresearchgate.net This suggests that Rb1 helps reduce the lipid burden on the liver by suppressing lipolysis in adipose tissue. nih.govresearchgate.net

Table 5: Impact of this compound on Lipid Metabolism and Hepatic Steatosis in Animal Models

| Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| HFD-Induced Obese Rats | Reduced liver weight, hepatic triglyceride content, and lipid accumulation. | Activation of hepatic AMPK, leading to increased fatty acid oxidation and suppressed lipogenesis. | nih.gov |

| db/db Obese and Diabetic Mice | Alleviated hepatic fat accumulation; reduced liver weight and hepatic triglyceride content. | Lowered circulating free fatty acids; suppression of adipocyte lipolysis. | nih.govresearchgate.net |

| HFD-Fed Mice | Reduced hepatic triglyceride accumulation. | Reversal of HFD-induced changes in genes like UCP2, Nr1H4, and Fiaf. | frontiersin.org |